Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Catalog No.
S1899527
CAS No.
87508-17-6
M.F
C19H20O5S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyrano...

CAS Number

87508-17-6

Product Name

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C19H20O5S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

BDNIQCYVYFGHSI-UPGMHYFXSA-N

SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4

Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside (CAS 87508-17-6) is a highly specialized, conformationally restricted thioglycoside building block utilized in advanced carbohydrate synthesis. Featuring a robust phenylthio anomeric leaving group and a 4,6-O-benzylidene acetal, this compound locks the pyranose ring into a rigid 4C1 chair conformation. This structural rigidity imparts a pronounced torsional 'disarming' effect, lowering its relative reactivity compared to fully ether-protected analogs. Commercially supplied as a stable, crystalline powder with a melting point of 179-185 °C, it provides free C2 and C3 hydroxyl groups for immediate, regioselective functionalization. For procurement teams and process chemists, it serves as a ready-to-use, stereodirecting intermediate that eliminates the need for early-stage protection steps in the assembly of complex oligosaccharides and pharmaceutically relevant glycoconjugates.

Substituting this specific 4,6-O-benzylidene-protected phenyl thioglycoside with generic alternatives, such as fully unprotected phenyl 1-thio-beta-D-glucopyranoside or flexible 4,6-di-O-benzyl analogs, fundamentally alters the synthetic pathway. The absence of the 4,6-benzylidene lock removes the torsional disarming effect, which prevents the compound from being used as a stable acceptor in chemoselective 'armed-disarmed' glycosylations. Furthermore, flexible analogs fail to exert the same stereodirecting influence on the oxacarbenium ion intermediate, leading to poor alpha/beta selectivity during glycosidic bond formation. Attempting to use a different anomeric leaving group, such as an ethylthio (SEt) or trichloroacetimidate, compromises the established activation thresholds required for orthogonal one-pot oligosaccharide synthesis, leading to premature activation or degradation under standard NIS/TfOH conditions[1].

Chemoselective Activation via Torsional Disarming

The 4,6-O-benzylidene group exerts a strong torsional and electronic disarming effect on the phenylthio leaving group. When subjected to competitive glycosylation conditions using NIS/TfOH or BSP/Tf2O, fully ether-protected 'armed' donors (such as phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside) react preferentially. The 4,6-O-benzylidene-protected target compound remains intact and acts as a glycosyl acceptor, achieving high-yield disaccharide formation without self-condensation, whereas using an armed acceptor would result in a complex mixture of homocoupled products [1].

Evidence DimensionRelative Activation and Chemoselective Coupling Yield
Target Compound DataPhenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside (Acts as stable disarmed acceptor, yielding >75% cross-coupled product)
Comparator Or BaselinePhenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside (Armed donor, selectively activated)
Quantified DifferenceComplete selective activation of the armed donor over the target compound, preventing target compound self-condensation.
ConditionsCompetitive glycosylation using NIS/TfOH or BSP/Tf2O activation at low temperatures.

Allows process chemists to perform iterative, one-pot oligosaccharide syntheses without the costly and time-consuming steps of changing anomeric leaving groups.

Conformationally Locked Stereocontrol in Glycosylation

The rigidity imposed by the 4,6-O-benzylidene acetal locks the pyranose ring in the 4C1 conformation, which heavily influences the trajectory of nucleophilic attack on the intermediate oxacarbenium ion. In standard glycosylation assays, 4,6-O-benzylidene-protected donors consistently direct the formation of alpha-glycosidic linkages. In contrast, flexible donors lacking the 4,6-acetal lock (such as 4,6-di-O-benzyl derivatives) typically yield poor stereoselectivity or favor the beta-anomer under identical activation conditions, significantly complicating purification [1].

Evidence DimensionAlpha/Beta Stereoselectivity Ratio
Target Compound Data4,6-O-benzylidene protected thioglucoside donor (Heavily favors alpha-linkages, often >5:1 α/β)
Comparator Or BaselineFlexible 4,6-di-O-benzyl thioglucoside donor (Yields mixed or beta-favored products)
Quantified DifferenceTarget compound shifts the reaction pathway to strongly favor the alpha-anomer due to torsional restriction.
ConditionsStandard glycosylation with NIS/TMSOTf or BSP/Tf2O activation.

High stereoselectivity drastically reduces downstream purification bottlenecks and yield losses associated with separating closely eluting anomeric mixtures.

Process Efficiency in Building Block Assembly

Procuring the pre-installed 4,6-O-benzylidene derivative directly bypasses the need to synthesize it from the unprotected phenyl 1-thio-beta-D-glucopyranoside. The standard laboratory conversion using benzaldehyde dimethyl acetal and a catalytic acid typically proceeds in 70-92% yield but requires solvent extraction, neutralization, and crystallization to isolate. By starting with CAS 87508-17-6, procurement eliminates these processing steps and the associated mass loss, providing immediate access to the free C2 and C3 hydroxyls for regioselective acylation or alkylation[1].

Evidence DimensionSynthetic Step Economy and Yield Retention
Target Compound DataPre-synthesized CAS 87508-17-6 (0 steps to 4,6-protection, 100% starting mass retention)
Comparator Or BaselineUnprotected Phenyl 1-thio-beta-D-glucopyranoside (Requires 1 step, 70-92% yield)
Quantified DifferenceSaves 1 synthetic step and avoids an 8-30% yield loss associated with the acetalation and purification process.
ConditionsStandard acetalation using benzaldehyde dimethyl acetal and acid catalyst.

Directly lowers the cost of goods and accelerates the critical path for manufacturing highly specific carbohydrate building blocks.

Chemoselective Oligosaccharide Assembly

This compound is the right choice for acting as a stable, disarmed glycosyl acceptor in iterative, one-pot syntheses. Its torsional deactivation allows fully ether-protected 'armed' donors to be activated first without triggering cross-reactivity or self-condensation of the acceptor [1].

Alpha-Selective Glycosidic Bond Formation

Ideal for synthesizing complex glycoconjugates where strict alpha-stereocontrol is required. The rigid 4,6-benzylidene lock directs nucleophilic attack on the oxacarbenium ion, minimizing the formation of unwanted beta-anomers and streamlining downstream purification[2].

Differentiated C2/C3 Building Block Production

The optimal starting material for generating highly specific glycosyl donors (e.g., 2-O-benzoyl-3-O-benzyl derivatives). Because the C4 and C6 positions are already securely protected, it eliminates early-stage protection bottlenecks and accelerates process chemistry workflows [3].

XLogP3

2.2

Wikipedia

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Dates

Last modified: 08-16-2023

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